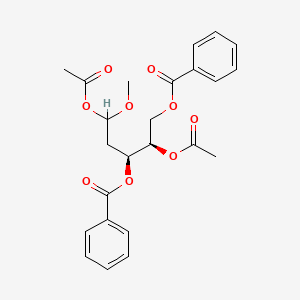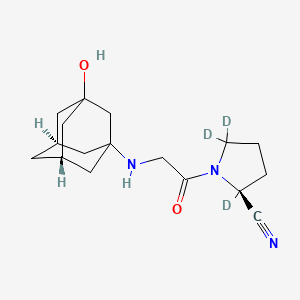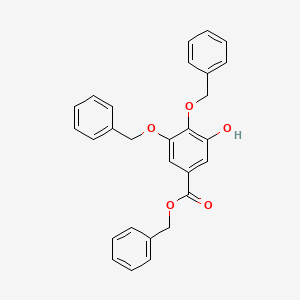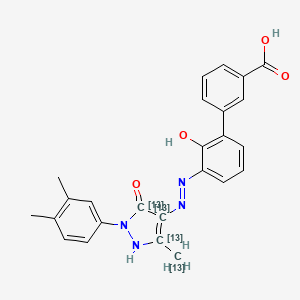
Eltrombopag-13C4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
エルトロンボパグ-13C4は、トロンボポエチン受容体アゴニストであるエルトロンボパグの標識バージョンです。 これは、ガスクロマトグラフィー質量分析(GC-MS)や液体クロマトグラフィー質量分析(LC-MS)などのさまざまな分析方法において、エルトロンボパグの定量のための内部標準として主に使用されます 。 エルトロンボパグ自体は、経口で生物学的に利用可能なトロンボポエチン受容体の非ペプチドアゴニストであり、鉄キレート剤です .
科学的研究の応用
Eltrombopag-13C4 is widely used in scientific research for various applications:
作用機序
エルトロンボパグ-13C4は、トロンボポエチン受容体の膜貫通ドメインに結合することによって効果を発揮します。 この結合は、シグナル伝達および転写活性化因子(STAT)とヤヌスキナーゼ(JAK)タンパク質のリン酸化を刺激し、下流のシグナル伝達経路の活性化につながります 。 組換えトロンボポエチンやロミプロスチムとは異なり、エルトロンボパグはAKT経路を活性化しません .
生化学分析
Biochemical Properties
Eltrombopag-13C4 interacts with the thrombopoietin receptor, specifically binding to its transmembrane domain . This interaction stimulates megakaryocytopoiesis in human primary bone marrow cells . Additionally, Eltrombopag-13C4 has been found to bind to iron (III), acting as an iron chelator .
Cellular Effects
Eltrombopag-13C4 has been shown to mobilize cellular iron from various cell lines in a concentration-dependent manner . It reduces intracellular reactive oxygen species (ROS) and restores insulin secretion in pancreatic cells . Furthermore, it has been found to maintain human hematopoietic stem and progenitor cells under inflammatory conditions mediated by IFN-γ .
Molecular Mechanism
Eltrombopag-13C4 exerts its effects at the molecular level through several mechanisms. It binds to the transmembrane domain of the thrombopoietin receptor, stimulating megakaryocytopoiesis . It also binds to iron (III), acting as an iron chelator . When combined with other iron chelators, Eltrombopag-13C4 enhances cellular iron mobilization .
Temporal Effects in Laboratory Settings
It has been reported that Eltrombopag, the parent compound, produces a rapid and sustainable increase in platelet counts that significantly reduces bleeding .
Dosage Effects in Animal Models
Eltrombopag-13C4 has been shown to increase platelet production in chimpanzees when administered at a dose of 10 mg/kg per day for five days . Specific dosage effects of Eltrombopag-13C4 in animal models have not been extensively studied.
Metabolic Pathways
Eltrombopag, the parent compound, has been shown to interact with various enzymes and proteins, including those involved in iron metabolism .
Transport and Distribution
The transport and distribution of Eltrombopag-13C4 within cells and tissues have not been extensively studied. Given its ability to bind to the thrombopoietin receptor and iron (III), it is likely that it interacts with various transporters and binding proteins .
Subcellular Localization
Given its interactions with the thrombopoietin receptor and iron (III), it is likely that it localizes to areas of the cell where these interactions occur .
準備方法
合成経路と反応条件
エルトロンボパグ-13C4の合成には、エルトロンボパグの分子構造に炭素13の同位体を組み込むことが含まれます。 合成経路は通常、標識ピラゾール環の調製から始まり、続いてビフェニルカルボン酸誘導体とカップリングされます 。 反応条件には、ジメチルホルムアミド(DMF)やジメチルスルホキシド(DMSO)などの有機溶媒を使用することが多く、反応は酸化を防ぐために不活性雰囲気下で行われます .
工業的生産方法
エルトロンボパグ-13C4の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の純度と同位体標識を確保するための厳格な品質管理対策が含まれています。 生産は通常、合成と精製プロセスを監視するための高度な分析機器を備えた専門施設で行われます .
化学反応の分析
反応の種類
エルトロンボパグ-13C4は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は特定の条件下で酸化されて対応する酸化物を形成することができます。
還元: 分子中に存在する官能基を修飾するために還元反応を実施することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 反応は通常、制御された温度と不活性雰囲気下で行われ、所望の結果が得られます .
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化物を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります .
科学研究への応用
エルトロンボパグ-13C4は、さまざまな用途で科学研究で広く使用されています。
類似化合物との比較
類似化合物
ロミプロスチム: 血小板減少症の治療に使用される別のトロンボポエチン受容体アゴニスト。
組換えトロンボポエチン: トロンボポエチン受容体のタンパク質ベースのアゴニスト。
独自性
エルトロンボパグ-13C4は、同位体標識によってユニークであり、分析方法の理想的な内部標準となります。 さらに、その非ペプチド構造により、他のいくつかのトロンボポエチン受容体アゴニストとは異なり、経口での生物学的利用が可能になります .
特性
IUPAC Name |
3-[3-[[2-(3,4-dimethylphenyl)-5-(113C)methyl-3-oxo-(3,4,5-13C3)1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33)/i3+1,16+1,22+1,24+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOQIEJWJCQGDQ-DEZJEJLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2[13C](=O)[13C](=[13C](N2)[13CH3])N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
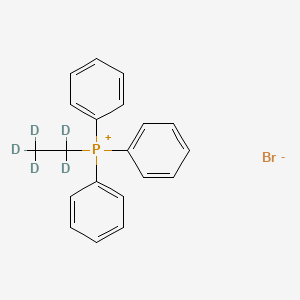
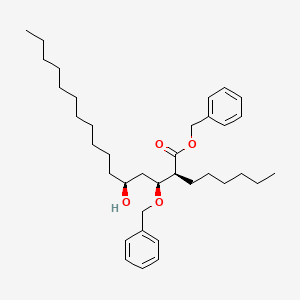
![Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate](/img/structure/B564961.png)
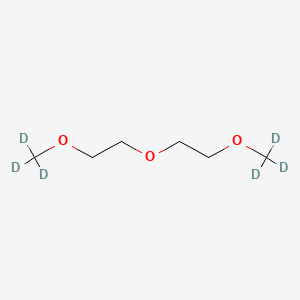

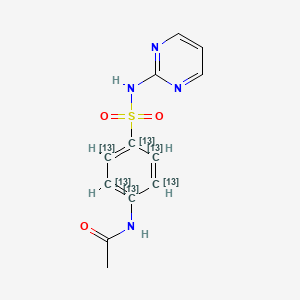



![5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde](/img/structure/B564971.png)
